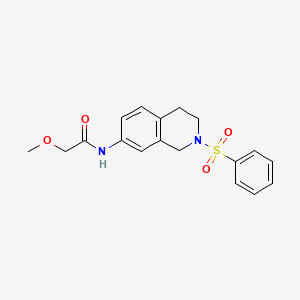

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

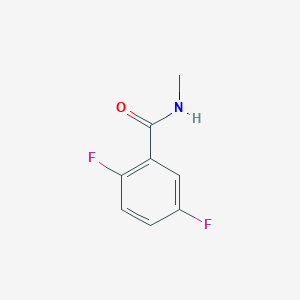

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H8ClN3O3S and its molecular weight is 321.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study identified a compound closely related to (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate, designated as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d), as a novel inducer of apoptosis. This compound demonstrated activity against several breast and colorectal cancer cell lines, highlighting its potential as an anticancer agent. The study also uncovered that the molecular target of this compound is TIP47, an IGF II receptor-binding protein, providing valuable insights into its mechanism of action (Zhang et al., 2005).

Antimicrobial and Antifungal Activities

Compounds with a 1,3,4-oxadiazole core, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. For example, a series of new unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles were synthesized to assess their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Among these, the compound 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed significant antibacterial potency, underscoring the therapeutic potential of such derivatives (Arora et al., 2012).

Optical and Electrochemical Properties

The third-order nonlinear optical properties of a new poly {2 - { 5 -[3,4- ditetradecyloxy- 5 - (1,3,4 -oxadiazol- 2 -yl ) thiophen- 2 -yl ] - 1,3,4 -oxadiazol- 2 -yl } pyridine } (P) were investigated, revealing significant negative nonlinear refractive index and reverse saturable absorption, indicating good optical power limiting properties. These findings suggest potential applications in optical and electrochemical devices (Poornesh et al., 2010).

Synthesis and Characterization of Novel Derivatives

Research on the synthesis of novel 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the importance of the tetrahydropyridine moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives. This study emphasizes the versatility and potential of these compounds in developing effective anticancer drugs (Redda & Gangapuram, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and heart rate regulation.

Mode of Action

The compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the cholinergic pathway , which involves the neurotransmitter acetylcholine and plays a role in numerous physiological functions, including muscle movement and memory formation .

Result of Action

The compound’s action on the acetylcholine receptor can lead to various molecular and cellular effects. For example, it may alter signal transmission in the nervous system, affecting physiological processes such as muscle contraction .

Properties

IUPAC Name |

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3S/c14-11-8(3-1-5-15-11)13(18)19-7-10-16-12(17-20-10)9-4-2-6-21-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOVGPVGBPDBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

![1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea](/img/structure/B3015529.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)

![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)

![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)

![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)